molecular formula C16H19FN2O2 B14995570 [3-(2-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl](4-methylpiperidin-1-yl)methanone

[3-(2-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl](4-methylpiperidin-1-yl)methanone

Cat. No.: B14995570
M. Wt: 290.33 g/mol
InChI Key: OKYTUXWJXHWLPV-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dihydro-1,2-oxazole ring, and a methylpiperidinyl methanone moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Dihydro-1,2-oxazole Ring: This step involves the cyclization of an appropriate precursor, such as a β-amino alcohol, with a suitable reagent like an acid chloride or anhydride.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.

    Attachment of the Methylpiperidinyl Methanone Moiety: This step involves the coupling of the dihydro-1,2-oxazole intermediate with a methylpiperidinyl methanone derivative, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, 3-(2-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone is explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone
  • 3-(2-Bromophenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone
  • 3-(2-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone

Uniqueness

The uniqueness of 3-(2-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H19FN2O2

Molecular Weight

290.33 g/mol

IUPAC Name

[3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C16H19FN2O2/c1-11-6-8-19(9-7-11)16(20)15-10-14(18-21-15)12-4-2-3-5-13(12)17/h2-5,11,15H,6-10H2,1H3

InChI Key

OKYTUXWJXHWLPV-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2CC(=NO2)C3=CC=CC=C3F

Origin of Product

United States

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